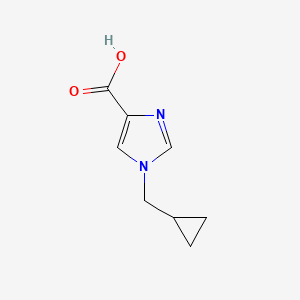
(1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Descripción general
Descripción
(1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, also known as N-(2-hydroxypropyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of approximately 85°C. The compound is a derivative of the naturally occurring alkaloid, naphthalene, and is used in laboratory experiments to study the effects of naphthalene on biochemical and physiological processes. It is also used as a reference compound for the development of new drugs and for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A large-scale, stereoselective process for synthesizing a related compound, (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, has been developed. This process involves the synthesis of sulfinyl imine and its stereoselective reduction, yielding high chemical and stereochemical purity (Han et al., 2007).
- Spectroscopic studies, including GC-MS, IR, NMR, and electronic absorption spectroscopy, have been used to identify and characterize related cathinone hydrochloride salts, demonstrating the compound's potential for further analytical and synthetic applications (Nycz et al., 2016).
Synthetic Applications
- 1,2,3,4-Tetrahydronaphthalen-1-amine and its derivatives, closely related to the compound , have been used as important intermediates in the synthesis of bioactive compounds. Various acylation and reduction methods have been employed to produce these intermediates (Wei-dong, 2013).
- The compound has been employed in the stereoselective synthesis of PGI2 agonists, showcasing its role in the development of pharmaceutical agents (Ohigashi et al., 2013).
Propiedades
IUPAC Name |
(1R)-7-propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-9(2)15-11-7-6-10-4-3-5-13(14)12(10)8-11;/h6-9,13H,3-5,14H2,1-2H3;1H/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDVCRIRPTUXCS-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(CCCC2N)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC2=C(CCC[C@H]2N)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid methyl ester hydrochloride](/img/structure/B1429894.png)
![(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1429896.png)
![Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1429897.png)








